N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Furan derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological properties . They are often used in the synthesis of new chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .Chemical Reactions Analysis
Thiosemicarbazides, which are similar to the compound you mentioned, have been used in organic synthesis to create several heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, the molecular weight of a similar compound, “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide”, is 318.336.Scientific Research Applications
Medicinal Chemistry Applications
- Amplification of Antibiotics: Studies have shown that compounds containing furan and pyrazinyl substituents can act as amplifiers of antibiotics such as phleomycin against Escherichia coli, highlighting their potential role in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-6-13(21-9-10)15(19)18-7-12-14(17-4-3-16-12)11-2-5-20-8-11/h2-6,8-9H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJRDDXPBLBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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